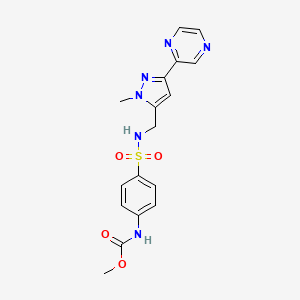
2-(Trifluoromethyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds bearing the 1,3,4-oxadiazole ring, similar to our compound of interest, involves several steps starting from organic acids to esters, hydrazides, and finally to the oxadiazole derivatives. These processes often utilize reagents like N,N-dimethylformamide (DMF) and sodium hydride for the formation of the target compounds (Khalid et al., 2016).
Molecular Structure Analysis
Crystal structure and molecular structure analyses of related compounds have been carried out using single crystal X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the chair conformation of the piperazine ring and provide insights into the reactive sites for electrophilic and nucleophilic interactions (Kumara et al., 2017).
Chemical Reactions and Properties
Compounds with the 1,3,4-oxadiazole moiety undergo various chemical reactions, including reactions with piperidine, pyrrolidine, and morpholine to yield corresponding derivatives. These reactions often lead to the formation of novel structures with potential biological activities (Tyrkov, 2006).
Physical Properties Analysis
While specific studies on the physical properties of "2-(Trifluoromethyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole" were not directly found, related compounds exhibit characteristics determined by their crystal structure, such as monoclinic crystal systems and intermolecular hydrogen bonds, which influence their stability and solubility (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including reactivity and stability, are influenced by their molecular structure. For instance, reactions involving the difluoromethylene group in oxadiazole compounds can lead to a variety of difluoromethylenated products, demonstrating the versatility and reactivity of these compounds (Yang et al., 2007).
Propriétés
IUPAC Name |
2-(trifluoromethyl)-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-5-1-2-6-11(10)28(25,26)24-7-3-4-9(8-24)12-22-23-13(27-12)15(19,20)21/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUZNCCZTSNVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)


![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)
![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)